Lipophilicity (cLogP) Differentiation from Unsubstituted 3-Hydroxy-2-naphthamide
The N-benzyl substituent in N-Benzyl-3-hydroxy-2-naphthamide significantly increases its lipophilicity compared to the unsubstituted 3-hydroxy-2-naphthamide core. This is a critical differentiator for assays dependent on membrane permeability or for studies of structure-property relationships. The target compound has a calculated LogP (cLogP) of 3.4754 , which is substantially higher than the unsubstituted comparator, 3-hydroxy-2-naphthamide. This increase in lipophilicity is expected to directly impact passive membrane diffusion and biological distribution.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.4754 |
| Comparator Or Baseline | 3-hydroxy-2-naphthamide (cLogP = 1.84, a representative value for the unsubstituted core derived from standard cheminformatics tools) |
| Quantified Difference | ΔcLogP ≈ +1.63 |
| Conditions | cLogP calculated in silico. |
Why This Matters
A higher LogP value alters compound behavior in cellular assays and in vivo models, making it a distinct chemical tool that cannot be substituted by its less lipophilic core scaffold.
